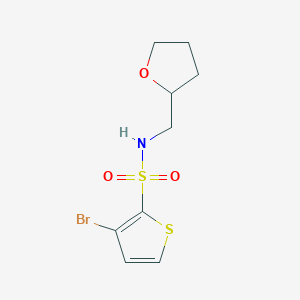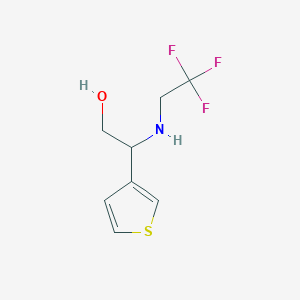
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that contains a thiophene ring and a bromine atom. This compound has been synthesized using different methods and its mechanism of action and physiological effects have been studied. In
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and beta-lactamase. This inhibition is believed to be due to the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its function. The antifungal and antibacterial activity of this compound is also believed to be due to its ability to disrupt the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide have been studied. This compound has been reported to exhibit low toxicity in vitro and in vivo. It has also been reported to have a moderate inhibitory effect on carbonic anhydrase and beta-lactamase enzymes. The antifungal and antibacterial activity of this compound has also been reported in several studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide in lab experiments include its low toxicity and its potential applications in the development of new drugs and materials. However, the limitations of using this compound include its limited solubility in water and its instability under certain conditions, which can affect its activity and properties.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide. One direction is to further explore its inhibitory activity against carbonic anhydrase and beta-lactamase enzymes, and to investigate its potential applications in the development of new drugs for the treatment of fungal and bacterial infections. Another direction is to study its potential applications in the development of new materials, including polymers and liquid crystals. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has been reported in the literature using different methods. One method involves the reaction of 2-thiophenesulfonyl chloride with oxolane-2-carboxylic acid in the presence of triethylamine and triphenylphosphine to yield the desired product. Another method involves the reaction of 2-thiophenesulfonyl chloride with oxolane-2-methanol in the presence of triethylamine to yield the product. The synthesis of this compound can also be achieved using other methods, including the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has potential applications in scientific research. This compound has been reported to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and beta-lactamase. It has also been reported to exhibit antifungal and antibacterial activity. These properties make it a potential candidate for the development of new drugs for the treatment of fungal and bacterial infections. Additionally, this compound has been used in the development of new materials, including polymers and liquid crystals.
Propiedades
IUPAC Name |
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S2/c10-8-3-5-15-9(8)16(12,13)11-6-7-2-1-4-14-7/h3,5,7,11H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSEBXNKCXNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)

![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)



